molecular formula C19H22N2O4 B5578284 (1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5578284
M. Wt: 342.4 g/mol
InChI Key: SFUMLRQYIRZIMN-LSDHHAIUSA-N
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Description

(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.15795719 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Receptor Affinity

One study details the synthesis of bicyclic σ receptor ligands, focusing on stereoisomeric alcohols and methyl ethers derived from glutamate. This synthesis involves Dieckmann cyclization and stereoselective reduction, leading to compounds with high σ1 receptor affinity. These compounds were investigated for their cell growth inhibition properties against human tumor cell lines, showing significant cytotoxic activity, particularly against the small cell lung cancer cell line A-427. The study suggests these compounds' potential in targeting specific cancer cell lines due to their receptor affinity and cytotoxic effects (Geiger et al., 2007).

Structural and Conformational Studies

Another area of research involves the structural and conformational analysis of diazabicyclononane derivatives. Studies have employed spectroscopy and X-ray diffraction to determine these compounds' conformations and structural properties. Understanding these aspects is crucial for designing compounds with desired biological activities and pharmacological properties (Gálvez et al., 1985).

Cytotoxicity and Biological Activity

Further research into the biological activity of novel bispidine derivatives highlights the synthesis of compounds with potential therapeutic applications. These studies involve synthesizing various diazabicyclo[3.3.1]nonan-9-one derivatives and evaluating their biological activities and toxicity. Such research underscores the importance of these compounds in developing new treatments for various diseases, demonstrating local anesthetic activity and low toxicity in pharmacological screenings (Malmakova et al., 2021).

Properties

IUPAC Name

(1S,5R)-3-(1,3-benzodioxole-5-carbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c22-18(13-4-6-16-17(7-13)25-11-24-16)20-9-14-3-5-15(10-20)21(19(14)23)8-12-1-2-12/h4,6-7,12,14-15H,1-3,5,8-11H2/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUMLRQYIRZIMN-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3CCC(C2=O)CN(C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.